molecular formula C16H16O6 B3125511 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid CAS No. 325780-76-5

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid

Cat. No. B3125511
M. Wt: 304.29 g/mol
InChI Key: PZGNGPLNGCQQGU-UHFFFAOYSA-N
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Patent
US08252833B2

Procedure details

1,4-Bis(ethyloxy)-2,3-naphthalenedicarboxylic acid (10.3 g, 33.8 mmol) was added to a three neck flask and chloroform (80 ml) added and stirred. Thionyl chloride (49.2 ml, 355.4 mmol) in a dropping funnel was added dropwise over 25 minutes whilst monitoring temperature (no change). The reaction was heated at relfux (65° C.) overnight. LC/MS indicated no starting material remained. Reaction mixture was cooled to room temperature and solvent evaporated. The product was azeotroped with chloroform (×2) to remove the remaining traces of thionyl chloride to give the title compound as*a pale yellow solid (9.86 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([O:14][CH2:15][CH3:16])=[C:6]([C:17]([OH:19])=O)[C:5]=1[C:20]([OH:22])=[O:21])[CH3:2].S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[CH2:15]([O:14][C:7]1[C:6]2[C:17](=[O:19])[O:21][C:20](=[O:22])[C:5]=2[C:4]([O:3][CH2:1][CH3:2])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[CH:12]2)[CH3:16]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)O)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
49.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
The product was azeotroped with chloroform (×2)
CUSTOM
Type
CUSTOM
Details
to remove the remaining traces of thionyl chloride

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C2C=CC=CC2=C(C=2C(OC(C21)=O)=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.